
1H-Pyrrol-2-amine, 1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrol-2-amine, 1-ethyl-, also known as Ethylpyrrolidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that 1H-Pyrrol-2-amine, 1-ethyl- may act by binding to specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1H-Pyrrol-2-amine, 1-ethyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and analgesic effects. Additionally, 1H-Pyrrol-2-amine, 1-ethyl- has been found to have anticonvulsant effects, which may be due to its ability to modulate the activity of GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Pyrrol-2-amine, 1-ethyl- in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticonvulsant, antidepressant, and analgesic effects, which makes it a valuable tool for studying the mechanisms underlying these biological processes. Additionally, the synthesis of 1H-Pyrrol-2-amine, 1-ethyl- is relatively simple and can be achieved with high yield and purity.
One of the limitations of using 1H-Pyrrol-2-amine, 1-ethyl- in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of 1H-Pyrrol-2-amine, 1-ethyl-. One potential direction is the development of new derivatives of this compound with enhanced biological activity. Additionally, the exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- could be further elucidated through the use of advanced imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, the potential use of 1H-Pyrrol-2-amine, 1-ethyl- in the treatment of neurological disorders, such as Parkinson's disease, could be further explored through preclinical and clinical studies.
Conclusion:
In conclusion, 1H-Pyrrol-2-amine, 1-ethyl- is a valuable compound for scientific research due to its wide range of biological activities. This compound has been studied for its potential use in the treatment of neurological disorders, and has been found to exhibit anticonvulsant, antidepressant, and analgesic effects. While there are some limitations to using this compound in lab experiments, its potential applications in scientific research make it a valuable tool for studying the mechanisms underlying various biological processes.
Méthodes De Synthèse
The synthesis of 1H-Pyrrol-2-amine, 1-ethyl- can be achieved through various methods. One of the commonly used methods involves the reaction of ethylamine with succinimide in the presence of a catalyst. Another method involves the reaction of ethylamine with maleimide in the presence of a base. Both methods result in the formation of 1H-Pyrrol-2-amine, 1-ethyl- with high yield and purity.
Applications De Recherche Scientifique
1H-Pyrrol-2-amine, 1-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and analgesic effects. It has also been studied for its potential use as a dopamine transporter ligand in the treatment of Parkinson's disease. Additionally, 1H-Pyrrol-2-amine, 1-ethyl- has been investigated for its potential use as a building block in the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
173853-68-4 |
|---|---|
Nom du produit |
1H-Pyrrol-2-amine, 1-ethyl- |
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
1-ethylpyrrol-2-amine |
InChI |
InChI=1S/C6H10N2/c1-2-8-5-3-4-6(8)7/h3-5H,2,7H2,1H3 |
Clé InChI |
BYACBQILPYRXBJ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=C1N |
SMILES canonique |
CCN1C=CC=C1N |
Synonymes |
1H-Pyrrol-2-amine,1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



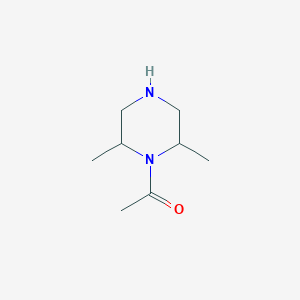

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)

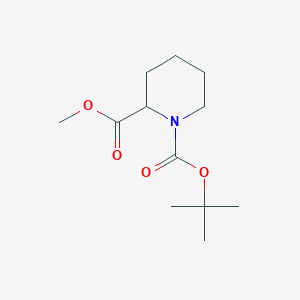
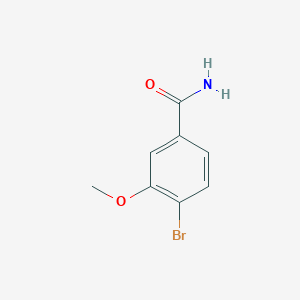

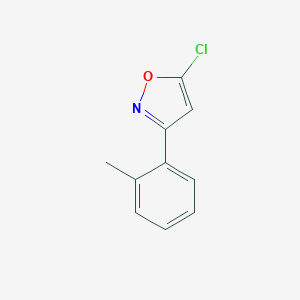
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)

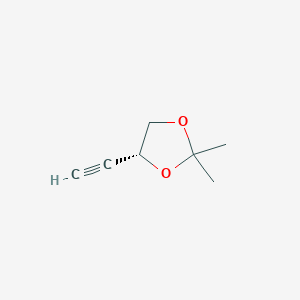
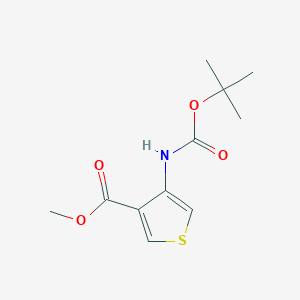
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)
